N-(3,5-dichloro-2-methoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine
N-(3,5-dichloro-2-methoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0709755
InChI:
InChI=1S/C18H19Cl2N5OS/c1-26-17-13(10-14(19)11-16(17)20)12-21-8-5-9-27-18-22-23-24-25(18)15-6-3-2-4-7-15/h2-4,6-7,10-11,21H,5,8-9,12H2,1H3
SMILES:
COC1=C(C=C(C=C1CNCCCSC2=NN=NN2C3=CC=CC=C3)Cl)Cl
Molecular Formula:
C18H19Cl2N5OS
Molecular Weight:
424.3 g/mol
N-(3,5-dichloro-2-methoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine
CAS No.:
Cat. No.: VC0709755
Molecular Formula: C18H19Cl2N5OS
Molecular Weight: 424.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19Cl2N5OS |
|---|---|
| Molecular Weight | 424.3 g/mol |
| IUPAC Name | N-[(3,5-dichloro-2-methoxyphenyl)methyl]-3-(1-phenyltetrazol-5-yl)sulfanylpropan-1-amine |
| Standard InChI | InChI=1S/C18H19Cl2N5OS/c1-26-17-13(10-14(19)11-16(17)20)12-21-8-5-9-27-18-22-23-24-25(18)15-6-3-2-4-7-15/h2-4,6-7,10-11,21H,5,8-9,12H2,1H3 |
| Standard InChI Key | LFWJRSXFOXGDCG-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1CNCCCSC2=NN=NN2C3=CC=CC=C3)Cl)Cl |
| Canonical SMILES | COC1=C(C=C(C=C1Cl)Cl)CNCCCSC2=NN=NN2C3=CC=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator